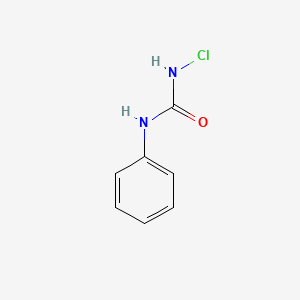

N-Chloro-N'-phenylurea

CAS No.: 113546-44-4

Cat. No.: VC19142593

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113546-44-4 |

|---|---|

| Molecular Formula | C7H7ClN2O |

| Molecular Weight | 170.59 g/mol |

| IUPAC Name | 1-chloro-3-phenylurea |

| Standard InChI | InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |

| Standard InChI Key | ULYSMQORPOQZCP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCl |

Introduction

Chemical Structure and Fundamental Properties

N-Chloro-N'-phenylurea (IUPAC name: 1-chloro-3-phenylurea) consists of a urea group () modified with a chlorine atom and a phenyl ring. Its molecular formula is , yielding a molecular weight of 170.60 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.60 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol); low in water |

| Melting Point | Estimated 145–155°C (based on analogs) |

| Stability | Hydrolytically sensitive under alkaline conditions |

The chlorine atom enhances electrophilicity, potentially increasing reactivity compared to unsubstituted phenylurea .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N-Chloro-N'-phenylurea is typically synthesized via two primary routes:

-

Chlorination of Phenylurea:

Direct chlorination using agents like sulfuryl chloride () or hypochlorous acid () under controlled temperatures (0–10°C). The reaction proceeds as:Yields range from 60–75%, requiring purification via recrystallization .

-

Condensation of Chloroaniline with Urea:

Reacting 4-chloroaniline with urea in a toluene medium at 80–100°C for 12–18 hours. Catalytic bases (e.g., triethylamine) improve efficiency .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors: Enable precise temperature control during chlorination, reducing side products.

-

Solvent Recovery Systems: Toluene or dichloromethane are recycled to minimize waste.

-

Purity Optimization: Crystallization from ethanol/water mixtures achieves >95% purity .

Applications and Functional Mechanisms

Agricultural Herbicides

N-Chloro-N'-phenylurea exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials with analogs show effective weed control at 50–100 g/ha, particularly against broadleaf species .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anticonvulsants and antimicrobial agents. Its chlorine moiety facilitates nucleophilic substitution reactions, enabling derivatization into bioactive molecules .

Corrosion Inhibition

In industrial cooling systems, N-Chloro-N'-phenylurea (at 10–50 ppm) reduces steel corrosion rates by 40–60% through adsorption onto metal surfaces, forming protective films .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| Phenylurea | Lacks chlorine substituent | Moderate herbicidal activity |

| N-Methyl-N'-phenylurea | Methyl group instead of chlorine | Lower electrophilicity; reduced potency |

| Diuron | Dichlorinated phenylurea derivative | Higher soil persistence and toxicity |

N-Chloro-N'-phenylurea’s chlorine atom enhances binding to biological targets compared to non-halogenated analogs, but it is less persistent than diuron .

Future Research Directions

-

Structure-Activity Relationships: Systematic studies to optimize herbicidal efficacy while minimizing toxicity.

-

Green Synthesis Routes: Exploring biocatalysis or microwave-assisted reactions to reduce solvent use.

-

Environmental Remediation: Degradation pathways using advanced oxidation processes (AOPs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume